
N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide
Vue d'ensemble
Description
N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is a chemical compound that has gained significant attention in scientific research. It is also known as TMA-6, and it belongs to the family of phenethylamines. The compound has been synthesized using various methods, and it has been found to have potential applications in scientific research.
Applications De Recherche Scientifique
Synthetic Applications and Methodologies
Intermediate for Organic Synthesis : Wang Ling-ya (2015) described the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting its importance as an intermediate in medicine, pesticide, and chemical industries. This process exemplifies the type of synthetic utility that similar compounds might offer in various fields, emphasizing the significance of efficient synthesis routes for these intermediates (Wang Ling-ya, 2015).
Improved Synthesis for Medicinal Compounds : X. Ping (2003) discussed an improved synthesis route for trimetazidine hydrochloride, starting from 1,2,3-trimethoxybenzene. This showcases the relevance of trimethoxybenzyl-based compounds in developing medicinal agents with more efficient and cost-effective production methods (X. Ping, 2003).
Chemical Properties and Biological Activities
Antioxidant Properties : Yasin Çetinkaya et al. (2012) synthesized derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and evaluated their antioxidant activities. This study demonstrates the potential of structurally complex benzyl derivatives in contributing to the development of new antioxidant agents (Yasin Çetinkaya et al., 2012).
Anthelmintic Properties : Silva et al. (2022) investigated N-(4-methoxyphenyl)pentanamide, a compound related to the structural class of interest, for its anthelmintic activity against Toxocara canis. This research underscores the potential of benzyl derivatives in discovering new treatments for parasitic infections (Silva et al., 2022).
Environmental and Catalytic Applications
- Activation of Hydrogen Peroxide : Galey et al. (2000) explored the use of N,N'-Bis(3,4,5-trimethoxybenzyl)ethylenediamine-N,N'-diacetic acid as a new type of iron chelator for protection against oxidative damage, highlighting the importance of such compounds in environmental protection and catalysis (Galey et al., 2000).
Propriétés
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.BrH/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4;/h8-9,12,16H,6-7,10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKSHPCBUTVXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




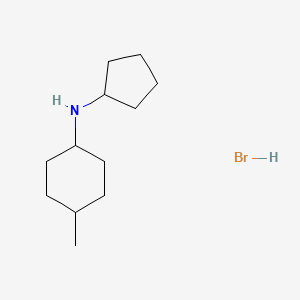



![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)
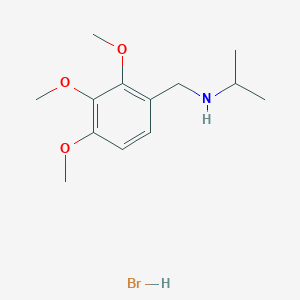
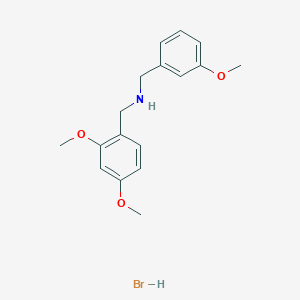


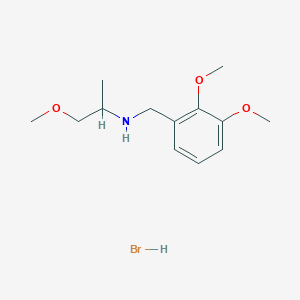
![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)
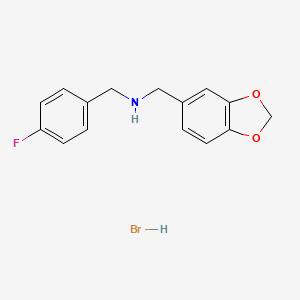
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)